

Spectroscopic and Experimental Data for 2-Amino-5-bromoisonicotinonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-5-bromoisonicotinonitrile

Cat. No.: B582082

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the compound **2-Amino-5-bromoisonicotinonitrile**. Despite extensive searches of scientific literature and chemical databases, detailed, experimentally-derived quantitative spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and specific experimental protocols for its synthesis and analysis are not publicly available at this time.

Commercial suppliers confirm the existence and basic properties of **2-Amino-5-bromoisonicotinonitrile**, as summarized in Table 1. However, these suppliers do not provide detailed analytical data.

Physicochemical Properties

Property	Value
CAS Number	944401-72-3
Molecular Formula	$\text{C}_6\text{H}_4\text{BrN}_3$
Molecular Weight	198.02 g/mol

Spectroscopic Data Analysis: A Predictive Approach

In the absence of direct experimental data, a predictive analysis based on the structure of **2-Amino-5-bromoisonicotinonitrile** and spectroscopic data from analogous compounds can provide an estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino group protons. The pyridine ring contains two protons in different chemical environments.

- **Aromatic Protons:** Two singlets are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 6-position, being adjacent to the nitrogen and bromine, is expected to be the most deshielded. The proton at the 3-position will also appear in this region.
- **Amino Protons (-NH₂):** A broad singlet corresponding to the two protons of the amino group is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

- **Aromatic Carbons:** The chemical shifts of the four carbons in the pyridine ring will be influenced by the attached functional groups. The carbon bearing the cyano group (-CN) and the carbon attached to the bromine atom are expected to have characteristic chemical shifts.
- **Cyano Carbon (-CN):** The nitrile carbon typically appears in the range of δ 115-125 ppm.
- **Carbon attached to Amino Group:** The carbon atom bonded to the amino group is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

- **N-H Stretching:** The amino group should exhibit one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹, characteristic of N-H stretching vibrations.

- **C≡N Stretching:** A sharp, strong absorption band corresponding to the nitrile group is expected in the range of 2210-2260 cm^{-1} .
- **C=C and C=N Stretching:** Aromatic ring stretching vibrations will appear in the 1400-1600 cm^{-1} region.
- **C-Br Stretching:** The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 700 cm^{-1} .

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- **Molecular Ion Peak (M^+):** The mass spectrum should display a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).
- **Fragmentation:** Fragmentation may involve the loss of the bromine atom, the cyano group, or other small molecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **2-Amino-5-bromoisonicotinonitrile** are not available in the searched literature. However, a general synthetic approach for similar aminonicotinonitrile derivatives often involves the reaction of a corresponding dihalopyridine with an ammonia source, followed by cyanation.

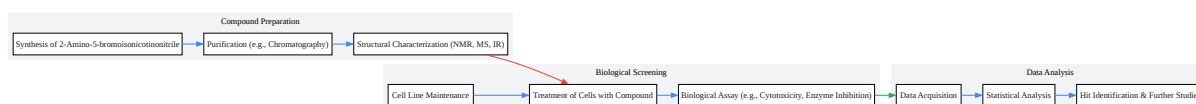
The acquisition of spectroscopic data would follow standard laboratory procedures:

- **NMR Spectroscopy:** Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- d_6 or CDCl_3 .
- **IR Spectroscopy:** The spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
- **Mass Spectrometry:** Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information linking **2-Amino-5-bromoisonicotinonitrile** to any specific biological signaling pathways or established experimental workflows. Research on the biological activity of this compound would be required to elucidate any such roles.

A hypothetical experimental workflow to screen for biological activity could be designed as follows:



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Caption: Hypothetical workflow for biological screening.

This generalized workflow outlines the necessary steps from compound synthesis and characterization to biological screening and data analysis to identify potential therapeutic applications.

In conclusion, while the basic chemical identity of **2-Amino-5-bromoisonicotinonitrile** is established, a comprehensive public repository of its quantitative spectroscopic data and detailed experimental protocols is currently lacking. The information provided herein is based on predictive analysis and general methodologies in the field. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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